Tetradecyltrimethylammonium Bromide: A Comprehensive Technical Guide for Laboratory Applications
Tetradecyltrimethylammonium Bromide: A Comprehensive Technical Guide for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tetradecyltrimethylammonium bromide (TTAB), a quaternary ammonium (B1175870) salt, is a versatile cationic surfactant with a wide range of applications in the modern laboratory. Its amphipathic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to self-assemble into micelles in aqueous solutions and adsorb at interfaces. These properties make it an invaluable tool in diverse fields such as molecular biology, nanotechnology, and analytical chemistry. This technical guide provides an in-depth overview of the core laboratory uses of TTAB, complete with experimental protocols, quantitative data, and visual representations of key processes.
Core Properties and Micellization Behavior
TTAB's utility in the laboratory is intrinsically linked to its physicochemical properties, most notably its ability to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter that is influenced by various factors including temperature and the presence of electrolytes.[1][2]
Quantitative Data on TTAB Micellization
The following tables summarize key quantitative data related to the micellization of TTAB under different conditions.
| Temperature (°C) | CMC in Pure Water (mM) | Reference |
| 25 | 3.80 | [1] |
| 30 | 3.67 | [1] |
| 35 | 4.02 | [1] |
| 40 | 4.01 | [1] |
Table 1: Critical Micelle Concentration (CMC) of TTAB in Pure Water at Different Temperatures. The CMC of TTAB in pure water shows a slight variation with temperature.[1]
| Salt | Salt Concentration (mM) | CMC of TTAB (mM) | Reference |
| Sodium Bromide (NaBr) | 10 | ~2.5 | This is an approximate value derived from graphical data in a research paper. |
| Sodium Bromide (NaBr) | 50 | ~1.0 | This is an approximate value derived from graphical data in a research paper. |
| Sodium Chloride (NaCl) | 100 | Varies | The presence of salt generally lowers the CMC of ionic surfactants. |
Table 2: Effect of Salt on the Critical Micelle Concentration (CMC) of TTAB at 25°C. The addition of salt, such as sodium bromide, significantly decreases the CMC of TTAB due to the shielding of the electrostatic repulsion between the cationic head groups.
The aggregation number , which is the average number of surfactant molecules in a single micelle, is another crucial parameter. This can be determined experimentally using techniques such as fluorescence quenching.[3][4] For TTAB, aggregation numbers can vary depending on the experimental conditions but are typically in the range of 50-100.
Key Laboratory Applications
TTAB's unique properties are leveraged in a variety of laboratory procedures, including DNA extraction, nanoparticle synthesis, and biochemical assays.
DNA Extraction from Plant Tissues
Cationic surfactants are a cornerstone of many protocols for isolating high-quality DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream molecular biology applications. While Cetyltrimethylammonium bromide (CTAB) is more commonly cited, TTAB shares a similar structure and function and can be used in similar protocols. The cationic headgroup of TTAB interacts with the negatively charged phosphate (B84403) backbone of DNA, and under specific salt conditions, this allows for the selective precipitation of DNA, leaving contaminants in solution.
This protocol is a generalized method adapted from various sources and can be optimized for specific plant species.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
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CTAB/TTAB Extraction Buffer (2% (w/v) CTAB or TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP)
-
2-Mercaptoethanol or β-mercaptoethanol (add to extraction buffer just before use to a final concentration of 0.2% (v/v))
-
Chloroform:Isoamyl alcohol (24:1)
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Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile deionized water
-
RNase A (10 mg/mL)
Procedure:
-
Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB/TTAB extraction buffer with 2-mercaptoethanol. Vortex thoroughly to create a slurry.
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Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
Add 2/3 volume of ice-cold isopropanol to the aqueous phase. Mix gently by inversion to precipitate the DNA. A stringy white precipitate should become visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water.
-
Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.
-
Store the purified DNA at -20°C.
Figure 1: DNA Extraction Workflow using Cationic Surfactants.
Synthesis of Nanoparticles
TTAB is widely employed as a stabilizing or capping agent in the synthesis of various metallic nanoparticles, including gold (Au) and silver (Ag) nanoparticles.[5][6] The surfactant molecules form a bilayer or a micellar structure around the growing nanoparticles, preventing their aggregation and controlling their size and shape. The positively charged head groups of TTAB can also influence the surface charge of the resulting nanoparticles, which is a critical factor for their subsequent applications.
This protocol is a representative example of a seed-mediated approach where a surfactant like TTAB or CTAB is crucial.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O) solution (0.01 M)
-
Sodium borohydride (B1222165) (NaBH₄) solution (0.01 M, ice-cold)
-
Cetyltrimethylammonium bromide (CTAB) or Tetradecyltrimethylammonium bromide (TTAB) solution (0.2 M)
-
Ascorbic acid solution (0.1 M)
-
Silver nitrate (B79036) (AgNO₃) solution (0.004 M)
-
Deionized water
Procedure:
Part A: Synthesis of Gold Nanoparticle Seeds
-
To a 20 mL vial, add 5 mL of 0.2 M CTAB/TTAB solution.
-
Add 5 mL of 0.0005 M HAuCl₄ solution. Mix gently by inversion.
-
Add 0.6 mL of ice-cold 0.01 M NaBH₄ solution. The solution should turn brownish-yellow.
-
Stir vigorously for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.
Part B: Growth of Gold Nanorods
-
To a 50 mL flask, add 5 mL of 0.2 M CTAB/TTAB solution.
-
Add a specific volume of 0.004 M AgNO₃ solution (e.g., 250 µL, this can be varied to tune the nanorod aspect ratio).
-
Add 5 mL of 0.001 M HAuCl₄ solution. Mix gently by inversion until the solution becomes colorless.
-
Add 70 µL of 0.1 M ascorbic acid. The solution will remain colorless.
-
Finally, add 12 µL of the aged seed solution from Part A.
-
Mix gently by inversion and leave the solution undisturbed at 28-30°C for several hours (e.g., 2-4 hours). The color of the solution will gradually change as the nanorods form.
-
The resulting gold nanorods can be purified by centrifugation and resuspension in fresh CTAB/TTAB solution.
Figure 2: Seed-Mediated Gold Nanorod Synthesis Workflow.
Biochemical Assays: Capillary Electrophoresis
In capillary electrophoresis (CE), TTAB can be used as a dynamic or adsorbed coating on the inner surface of the fused-silica capillary.[7][8] The positively charged head groups of TTAB interact with the negatively charged silanol (B1196071) groups on the capillary wall, effectively reversing the electroosmotic flow (EOF) or modifying its magnitude. This is particularly useful for the separation of proteins and other biomolecules, as it can minimize their adsorption to the capillary wall, thereby improving peak shape and resolution.[7][9]
This protocol describes a general procedure for dynamically coating a capillary with a cationic surfactant like TTAB for protein analysis.
Materials:
-
Fused-silica capillary
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Running buffer (e.g., 20 mM phosphate buffer, pH 7.4)
-
TTAB solution (e.g., 0.01% w/v in running buffer)
-
Protein sample
Procedure:
-
Capillary Pre-conditioning:
-
Flush the new capillary with 0.1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the running buffer for 10 minutes.
-
-
Dynamic Coating:
-
Flush the capillary with the TTAB solution for 10-15 minutes. This allows the surfactant to adsorb to the capillary wall.
-
-
Equilibration:
-
Flush the capillary with the running buffer for 10 minutes to remove excess, unbound TTAB and to equilibrate the coated surface.
-
-
Sample Injection and Separation:
-
Inject the protein sample using either hydrodynamic or electrokinetic injection.
-
Apply the separation voltage. The separation conditions (voltage, temperature, buffer composition) will need to be optimized for the specific proteins of interest.
-
-
Inter-run Washing:
-
Between runs, it is often necessary to perform a brief wash sequence to maintain the integrity of the dynamic coating. This may involve a short flush with the TTAB solution followed by the running buffer.
-
Signaling Pathways and Logical Relationships
The fundamental principle behind the utility of TTAB as a surfactant is its self-assembly into micelles in aqueous solutions. This process is a key logical relationship to visualize.
Figure 3: Micelle Formation of TTAB.
Conclusion
Tetradecyltrimethylammonium bromide is a highly effective and versatile cationic surfactant with significant applications in modern research laboratories. Its ability to form micelles, interact with charged molecules, and modify surfaces makes it an indispensable tool for DNA extraction, nanoparticle synthesis, and advanced analytical techniques like capillary electrophoresis. Understanding its fundamental properties and the detailed experimental protocols for its use, as outlined in this guide, will enable researchers, scientists, and drug development professionals to harness the full potential of this valuable chemical reagent.
References
- 1. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of cetyltrimethylammonium bromide stabilized spherical gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
